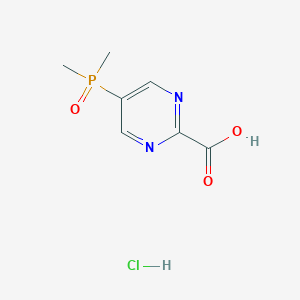

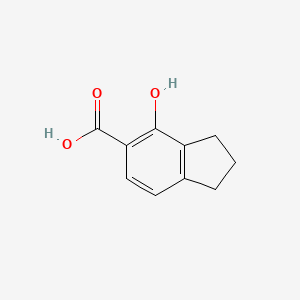

![molecular formula C9H6N2O2S2 B2517902 Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 477851-85-7](/img/structure/B2517902.png)

Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have shown potential as antimycobacterial agents . They have been synthesized in combination with various other functional groups and evaluated for their in vitro antitubercular activity .

Synthesis Analysis

The synthesis of these compounds often involves the use of 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The specific synthesis process can vary depending on the desired functional groups to be included in the final compound .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an imidazo[2,1-b]thiazole ring. This ring structure is often combined with other functional groups to create a variety of derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific derivative. Some general properties of imidazo[2,1-b]thiazole derivatives include good oral bioavailability and drug-like behavior .Aplicaciones Científicas De Investigación

Anticancer Properties

Methyl thienoimidazo[2,1-b][1,3]thiazole-2-carboxylate derivatives have shown promising anticancer activity. Researchers have designed, synthesized, and tested these compounds against different cancer cell lines. For instance, compound 3j exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) cells, with an IC50 value of 9.76 µM and a selectivity index (SI) of 14.99. Flow cytometry analysis confirmed apoptosis induction in MCF-7 cells treated with 3j .

Anxiolytic Potential

Benzo[d]imidazo[2,1-b]thiazoles, structurally related to our compound, have been investigated as non-sedative anxiolytics. Their potential lies in modulating anxiety-related pathways without causing sedation .

PET Imaging Probe for Alzheimer’s Disease

Certain benzo[d]imidazo[2,1-b]thiazole derivatives serve as PET imaging probes for β-amyloid plaques in Alzheimer’s patients’ brains. These compounds aid in early diagnosis and monitoring of disease progression .

Kinase Inhibition

Methyl thienoimidazo[2,1-b][1,3]thiazole-2-carboxylate derivatives may act as kinase inhibitors. Investigating their effects on specific kinases could reveal potential therapeutic applications .

Antimicrobial Activity

Benzo[d]imidazo[2,1-b]thiazoles, similar to our compound, exhibit antimicrobial properties. Their activity against various pathogens makes them interesting candidates for drug development .

Anti-Mycobacterial Agents

In silico predictions and synthesis of imidazo[2,1-b]thiazole carboxamide derivatives have highlighted their importance as anti-mycobacterial agents. These compounds could contribute to combating tuberculosis and related infections .

Mecanismo De Acción

Target of Action

The primary target of Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate interacts with its target enzyme, leading to the inhibition of its activity

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A . This disruption can affect various metabolic processes within the cell that rely on coenzyme A, leading to a decrease in the cell’s metabolic efficiency and potentially its viability .

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that its pharmacokinetic properties have been considered during its design process.

Result of Action

The most active derivative of Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC50 of 2.32 μM . This suggests that the compound’s action results in the effective inhibition of Mtb growth .

Action Environment

It’s worth noting that the compound showed selective inhibition of mtb over a panel of non-tuberculous mycobacteria (ntm) , suggesting that its action may be influenced by specific characteristics of the Mtb cellular environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S2/c1-13-8(12)6-4-5-7(15-6)10-9-11(5)2-3-14-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZNRXUWZQRMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)N=C3N2C=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

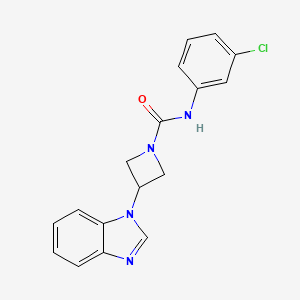

![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)

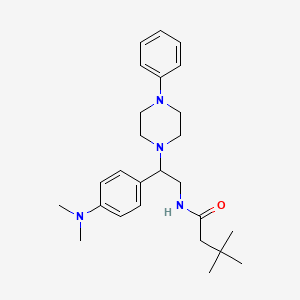

![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)

![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)

![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)